2-Methylindole-7-carboxaldehyde
Description
Significance of Indole (B1671886) Carboxaldehydes as Privileged Synthetic Scaffolds
Indole carboxaldehydes, as a class of compounds, are considered privileged synthetic scaffolds in medicinal chemistry and materials science. The aldehyde functional group is highly versatile, capable of undergoing a wide array of chemical transformations. These include nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and participation in various condensation reactions to form larger, more complex molecular architectures. acs.orgacs.org This reactivity allows chemists to readily introduce diverse functionalities and build intricate heterocyclic systems. Consequently, indole carboxaldehydes serve as key precursors in the synthesis of a multitude of biologically active compounds, including alkaloids and pharmaceutical agents. acs.org
Unique Research Interest in the C-7 Position of Indole Derivatives
While the C-2 and C-3 positions of the indole ring are typically more reactive towards electrophilic substitution, functionalization at the C-7 position has garnered significant research interest. acs.orgorganic-chemistry.org The ability to selectively introduce substituents at the C-7 position is crucial for the synthesis of specific isomers of complex natural products and for fine-tuning the pharmacological properties of drug candidates. Directing reactions to the C-7 position often requires specialized synthetic strategies, such as the use of directing groups or transition-metal-catalyzed C-H activation. acs.orgorganic-chemistry.orgwikipedia.orgsynarchive.com The development of methodologies for the regioselective functionalization of the indole C-7 position is an active area of research, aimed at expanding the chemical space accessible from indole-based starting materials. acs.orgorganic-chemistry.org
Historical Context of Indole Formylation Methodologies
The introduction of a formyl group onto an indole ring, a process known as formylation, has a rich historical context in organic chemistry. Several classical methods have been developed for this purpose, each with its own advantages and limitations.
The Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack, is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comtcichemicals.comorganic-chemistry.orgwikipedia.orgyoutube.com The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent then attacks the electron-rich indole ring, usually at the C-3 position, to yield the corresponding indole-3-carboxaldehyde (B46971) after aqueous workup. acs.orgorgsyn.org
The Reimer-Tiemann reaction , discovered by Karl Reimer and Ferdinand Tiemann, provides another route to formylating phenols and certain heterocyclic compounds like indoles. nrochemistry.comsynarchive.comwikipedia.org This method involves the reaction of the substrate with chloroform (B151607) in the presence of a strong base. nrochemistry.comwikipedia.org The key reactive intermediate is dichlorocarbene (B158193), which undergoes electrophilic attack on the aromatic ring. wikipedia.org For indoles, this reaction can sometimes lead to ring-expansion products in addition to formylation. wikipedia.orgsciencemadness.org
The Duff reaction , named after James Cooper Duff, utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in glycerol (B35011) or acetic acid. acs.orgwikipedia.orgsynarchive.comsemanticscholar.org This reaction is particularly effective for the ortho-formylation of phenols but has also been applied to indoles. acs.orgacs.org The mechanism involves the formation of an iminium ion intermediate from HMTA, which then acts as the electrophile. wikipedia.org
More contemporary approaches to indole formylation continue to be developed, focusing on milder reaction conditions, improved regioselectivity, and the use of less hazardous reagents. acs.orgorganic-chemistry.orgnih.gov These modern methods often employ organometallic reagents or photocatalysis to achieve the desired transformation.
Interactive Data Table: Physicochemical Properties of 2-Methylindole-7-carboxaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | sigmaaldrich.com |
| Molecular Weight | 159.18 g/mol | sigmaaldrich.com |
| Melting Point | 72-76 °C | sigmaaldrich.com |
| CAS Number | 914383-20-3 | sigmaaldrich.com |
| SMILES | Cc1cc2cccc(C=O)c2[nH]1 | sigmaaldrich.com |
| InChI | 1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | sigmaaldrich.com |
Research Highlight: Application in Catalysis
A notable application of this compound is its use as a reactant in the preparation of chiral indole-based chromium(III) complexes. These complexes have been investigated as enantioselective catalysts for the conversion of propylene (B89431) oxide and carbon monoxide into enantioenriched β-butyrolactone. sigmaaldrich.com This highlights the importance of this specific indole derivative in the development of advanced catalytic systems for asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJSJFOHDJFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746421 | |
| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914383-20-3 | |
| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914383-20-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Chemical Reactivity and Derivatization of 2 Methylindole 7 Carboxaldehyde
Carbonyl Group Transformations and Functionalization
The aldehyde group is a primary site for chemical reactions, enabling a variety of transformations.
Condensation Reactions
The carbonyl group of 2-methylindole-7-carboxaldehyde readily participates in condensation reactions, forming new carbon-carbon and carbon-nitrogen bonds.
Schiff Base Formation: Condensation with primary amines yields Schiff bases, also known as imines. iosrjournals.org This reaction, typically catalyzed by acid or base, involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. iosrjournals.orgwjpsonline.com The stability of the resulting Schiff base can be influenced by the nature of the substituent on the amine; aromatic substituents generally lead to more stable compounds. wjpsonline.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wp.csiro.auwikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. sigmaaldrich.com The Doebner modification of this reaction utilizes pyridine as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org
Aldol (B89426) and Claisen-type Condensations: While specific examples involving this compound are not prevalent in the searched literature, the aldehyde functionality is, in principle, susceptible to aldol-type reactions, where it can react with enolates. Similarly, the Claisen condensation, which typically involves the reaction between two esters to form a β-keto ester, is a related transformation of carbonyl compounds. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The "crossed" Claisen condensation involves two different esters. youtube.commasterorganicchemistry.com
A summary of representative condensation reactions is presented in the table below.
| Reaction Type | Reactant | Product Type | Key Features |
| Schiff Base Formation | Primary Amine | Imine (-C=N-) | Reversible reaction, often requires acid or base catalysis. wjpsonline.com |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | Catalyzed by weak organic bases. wp.csiro.auwikipedia.org |
| Aldol Condensation | Enol or Enolate | β-Hydroxy Aldehyde/Ketone | A fundamental carbonyl transformation. |
| Claisen Condensation | Ester | β-Keto Ester | Involves ester enolates. masterorganicchemistry.comlibretexts.org |
Reductions and Oxidations of the Aldehyde Moiety
The aldehyde group can be readily reduced to an alcohol or oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-methyl-1H-indol-7-yl)methanol. A common reducing agent for this transformation is lithium aluminum hydride. chemicalbook.com
Oxidation: Oxidation of the aldehyde group yields 2-methyl-1H-indole-7-carboxylic acid. Various oxidizing agents can be employed for this purpose.
Conversion to Other Functional Groups
The aldehyde can be converted into other functional groups, most notably nitriles.
Nitrile Formation: The conversion of an aldehyde to a nitrile is a valuable synthetic transformation. One method involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. google.com Another approach is the Schmidt reaction, which utilizes azidotrimethylsilane (B126382) in the presence of an acid catalyst. nih.gov The use of hexafluoro-2-propanol (HFIP) as a solvent can facilitate this reaction with a lower catalyst loading. nih.gov
Indole (B1671886) Ring Functionalization and Modifications
The indole ring itself is a site for further functionalization, with the existing substituents influencing the regioselectivity of these reactions.
N-Functionalization
The nitrogen atom of the indole ring can be functionalized through various reactions.
N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. rsc.org One-pot, three-component protocols have been developed for the synthesis of 1,2,3-trisubstituted indoles, involving a Fischer indolisation followed by N-alkylation. rsc.org Chemoselective N-alkylation of indoles can also be achieved in aqueous microdroplets via a three-component Mannich-type reaction without a catalyst. stanford.edu
N-Acylation: N-acylation of indoles is a crucial transformation as N-acylated indoles are present in many pharmaceuticals. beilstein-journals.orgnih.gov This can be achieved using acyl chlorides or thioesters as the acyl source. beilstein-journals.orgnih.gov The use of thioesters offers a milder and more functional group tolerant method. nih.gov
N-Sulfonation: The indole nitrogen can also be sulfonated, for example, by reaction with a sulfonyl chloride. organic-chemistry.org
A summary of N-functionalization reactions is provided in the table below.
| Functionalization | Reagent Type | Product | Conditions |
| N-Alkylation | Alkyl Halide | N-Alkyl Indole | Base (e.g., NaH) in a solvent like DMF. rsc.org |
| N-Acylation | Thioester | N-Acyl Indole | Base (e.g., Cs₂CO₃) in a solvent like xylene. beilstein-journals.orgnih.gov |
| N-Sulfonation | Sulfonyl Chloride | N-Sulfonyl Indole | Base in a suitable solvent. organic-chemistry.org |
C-H Bond Activation and Functionalization Directed by the Formyl Group
The formyl group at the C7 position can act as a directing group, influencing the regioselectivity of C-H bond activation and functionalization on the indole ring.
Directed C-H Functionalization: The development of directing groups has been a key strategy for achieving site-selective C-H functionalization of indoles, particularly at the challenging C4 to C7 positions. nih.gov Palladium-catalyzed C-H arylations of free (NH) indoles with a formyl group at the C3-position have been shown to favor C4-arylation over C2-arylation. acs.org While specific studies on the directing effect of the C7-formyl group in this compound were not found in the search results, the principle of using a carbonyl as a directing group is well-established in indole chemistry.
Electrophilic Aromatic Substitutions on the Indole Core
The indole ring is inherently activated towards electrophilic attack. However, the position of substitution is directed by the existing substituents. The methyl group at the C2 position and the aldehyde at the C7 position influence the regioselectivity of these reactions. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions that lead to the most stable carbocation intermediate. For the indole nucleus, the C3 position is generally the most nucleophilic and prone to electrophilic attack. The presence of the methyl group at C2 further enhances the electron density at C3. Conversely, the aldehyde group at C7 is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. Therefore, electrophilic substitution on the indole core of this compound is expected to occur predominantly at the C3 position.
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO3/H2SO4 | 2-Methyl-3-nitro-1H-indole-7-carboxaldehyde |
| Halogenation | Br2, Cl2 | 2-Methyl-3-bromo-1H-indole-7-carboxaldehyde |
| Friedel-Crafts Acylation | Acyl halide/Lewis acid | 3-Acyl-2-methyl-1H-indole-7-carboxaldehyde |
| Sulfonation | H2SO4 | 2-Methyl-1H-indole-7-carboxaldehyde-3-sulfonic acid |
Construction of Complex Heterocyclic and Polycyclic Systems
The aldehyde functionality and the reactive sites on the indole ring of this compound serve as key handles for the construction of more elaborate molecular frameworks, including spiro, fused, and bridged systems.
Spiro Compounds (e.g., Spirotetrahydrocarbazoles)
Spiro compounds containing an indole moiety are of significant interest due to their presence in numerous natural products with important biological activities. The aldehyde group in this compound can participate in reactions to form spirocyclic systems. For instance, a multi-component reaction involving an aniline (B41778), a dimedone derivative, and this compound could lead to the formation of a spirotetrahydrocarbazole. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aniline and subsequent cyclization.
Fused Ring Systems (e.g., Pyrroloindoles, Azepinoindoles, Indolin-3-one Derivatives)
The reactivity of both the aldehyde and the indole N-H and C3 positions allows for the annulation of additional rings onto the 2-methylindole (B41428) core.
Pyrroloindoles: These can be synthesized through various strategies, such as a [3+2] cycloaddition reaction where the indole acts as the three-atom component.
Azepinoindoles: The construction of a seven-membered azepine ring fused to the indole can be achieved through reactions like the Pictet-Spengler reaction, utilizing a tryptamine (B22526) derivative of this compound.
Indolin-3-one Derivatives: Oxidation of the indole C2-C3 double bond, followed by manipulation of the aldehyde group, can lead to the formation of indolin-3-one structures.
Bridged Systems (e.g., Tröger's Base Analogues)
Tröger's bases are chiral, bridged heterocyclic compounds. Analogues incorporating the this compound scaffold can be envisioned. The synthesis of such a molecule would likely involve the reaction of two equivalents of an amino-substituted 2-methylindole derivative (obtainable from the starting aldehyde) with a methylene-bridging agent like formaldehyde (B43269) or paraformaldehyde under acidic conditions. umich.edu The specific substitution pattern on the indole will dictate the feasibility and outcome of such a reaction.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activity. nih.gov The this compound scaffold is an excellent starting point for such strategies due to its versatile handles for chemical modification. researchgate.netmdpi.com
Scaffold diversification can be achieved through a variety of reactions targeting either the aldehyde or the indole nucleus. researchgate.net For example, the aldehyde can be converted into other functional groups like alcohols, amines, or carboxylic acids, which can then be used for further derivatization. nih.gov The indole N-H can be alkylated or acylated, and the C3 position can be functionalized through various C-C and C-N bond-forming reactions. These modifications allow for the exploration of a vast chemical space around the core this compound structure.
| Strategy | Reaction Type | Resulting Structure |
| Aldehyde Modification | Reductive amination | 2-Methyl-7-(aminomethyl)-1H-indole |
| Aldehyde Modification | Wittig reaction | 2-Methyl-7-(vinyl)-1H-indole |
| Indole N-H Functionalization | N-Alkylation | 1-Alkyl-2-methyl-1H-indole-7-carboxaldehyde |
| C3-Position Functionalization | Mannich reaction | 3-(Aminomethyl)-2-methyl-1H-indole-7-carboxaldehyde |
| Hybridization | Amide coupling with another bioactive molecule | Hybrid molecule incorporating the 2-methylindole scaffold |
Mechanistic Investigations of Reactions Involving 2 Methylindole 7 Carboxaldehyde
Elucidation of Reaction Pathways
The functionalization of the indole (B1671886) nucleus and the reactions of its aldehyde group can proceed through several distinct mechanistic pathways. While the electron-rich nature of the indole ring typically favors electrophilic substitution, specific reaction conditions can enable alternative pathways like radical-anion couplings and Pummerer-type reactions.
Radical-Anion Coupling
Reactions involving radical-anion intermediates, often proceeding via a radical-nucleophilic substitution (SRN1) mechanism, provide a pathway for the substitution of aryl halides that are not activated towards traditional nucleophilic aromatic substitution (SNAr). nih.gov This mechanism is initiated by the transfer of an electron to the aryl halide substrate, forming a radical anion which then fragments into an aryl radical and a halide anion. nih.gov The resulting aryl radical can then be trapped by a nucleophile.
For a molecule like 2-Methylindole-7-carboxaldehyde, a hypothetical SRN1 pathway could be initiated on a halogenated derivative. The process would involve:
Initiation: Single-electron transfer (SET) to a halo-2-methylindole-7-carboxaldehyde derivative to form a radical anion.
Propagation:
Fragmentation of the radical anion to generate an indolyl radical.
Coupling of this indolyl radical with a nucleophile to form a new radical anion.
Electron transfer from this new radical anion to another molecule of the starting halo-indole, propagating the chain and forming the product. nih.gov
Computational and experimental studies on similar systems have shown that the key radical-anion coupling step can have a modest activation barrier and be significantly exergonic. nih.gov
Pummerer Reactions
The Pummerer reaction and its variants offer a unique method for the nucleophilic functionalization of indoles, which are typically resistant to such reactions due to their electron-rich character. rsc.org The classic Pummerer rearrangement involves the conversion of a sulfoxide (B87167) into an α-acyloxy thioether using an activating agent like acetic anhydride. wikipedia.orgorganicreactions.org The key mechanistic feature is the formation of an electrophilic thionium (B1214772) ion intermediate after acylation of the sulfoxide oxygen. wikipedia.org
An "aromatic Pummerer reaction" has been developed for the direct nucleophilic functionalization of the indole core. rsc.org In a potential application involving a derivative of this compound, an indole-sulfoxide would first be activated, for example, by an anhydride. This generates a highly electrophilic intermediate that is susceptible to attack by various nucleophiles (e.g., water, halides, carboxylates), thereby functionalizing the indole ring under mild conditions. rsc.orgnih.gov This pathway effectively reverses the typical electronic reactivity of the indole system.
Characterization and Role of Key Intermediates
The synthetic transformations of this compound are often governed by the formation of transient, highly reactive intermediates. The characterization, or at least postulation, of these species is fundamental to understanding the reaction course.
Vilsmeier-type Intermediates
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds. sid.irijsr.net The active electrophile, known as the Vilsmeier reagent, is typically a chloroiminium salt formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride such as phosphoryl chloride (POCl₃). researchgate.netorganic-chemistry.org
While this compound is already formylated, Vilsmeier-type intermediates are crucial in related reactions. For instance, reacting indole with Vilsmeier reagents generated from cyclic amides (e.g., 1,3-dimethylimidazolidin-2-one) and POCl₃ does not lead to a simple acylation product. Instead, a complex reaction cascade ensues, initiated by the attack of the indole C3-position on the Vilsmeier intermediate. This can lead to the formation of indole trimers, where the initial adduct is sufficiently electrophilic to be trapped by additional indole molecules. semanticscholar.org This highlights the role of these iminium salts as powerful electrophiles capable of initiating complex transformations.
Iminium Ions
The aldehyde functionality of this compound is a key site for generating iminium ion intermediates, particularly in the context of organocatalysis. Condensation of the aldehyde with a secondary amine catalyst, such as proline or a diphenylprolinol silyl (B83357) ether, generates a transient iminium ion. researchgate.netbeilstein-journals.org This process transforms the neutral aldehyde into a cationic, more electrophilic species, lowering the LUMO of the C=N bond and activating it for nucleophilic attack. beilstein-journals.org This strategy is fundamental to many asymmetric transformations where the iminium ion is attacked by a nucleophile, with the chiral catalyst directing the stereochemical outcome.
Indole-based Ortho-Quinodimethanes (o-QDMs)
Indole-based ortho-quinodimethanes (o-QDMs) are highly reactive intermediates that can be generated from 2-methylindoles. nih.gov A plausible pathway to an o-QDM derived from this compound involves a copper-catalyzed reaction with another aldehyde. The proposed mechanism suggests an initial electrophilic substitution at the C3 position of the indole by the activated aldehyde, followed by dehydration. This elimination step generates the transient, conjugated o-QDM system, which can then readily participate in pericyclic reactions, most notably as the diene component in [4+2] Diels-Alder cycloadditions to construct complex polycyclic frameworks like spirotetrahydrocarbazoles. nih.gov
| Intermediate Type | Precursor(s) | Typical Reaction | Role |
| Vilsmeier Intermediate | Amide + POCl₃ | Electrophilic Substitution | Powerful electrophile for C-C bond formation. researchgate.netsemanticscholar.org |
| Iminium Ion | Aldehyde + Secondary Amine | Nucleophilic Addition | Activates the carbonyl carbon for attack. beilstein-journals.org |
| Indole o-QDM | 2-Methylindole (B41428) + Aldehyde | Diels-Alder Cycloaddition | Acts as a reactive diene for ring formation. nih.gov |
Catalytic Cycle Analysis in Organocatalytic and Metal-Catalyzed Reactions
Catalysis is central to the efficient and selective transformation of this compound. Both organocatalysis and metal catalysis offer distinct advantages and operate through different cyclic mechanisms.
Organocatalytic Cycle
A common organocatalytic cycle involving this compound utilizes iminium ion activation. A representative cycle with an amine catalyst proceeds as follows:
Iminium Ion Formation: The aldehyde group of this compound condenses with a chiral secondary amine catalyst to form a protonated iminium ion. beilstein-journals.org
Nucleophilic Attack: A nucleophile adds to the electrophilic carbon of the iminium ion. In an asymmetric reaction, the chiral catalyst directs the nucleophile to a specific face, establishing a new stereocenter.
Hydrolysis and Regeneration: The resulting adduct is hydrolyzed to release the functionalized product and regenerate the amine catalyst, allowing it to enter a new cycle. beilstein-journals.org
Metal-Catalyzed Reactions
Transition metals are widely used to catalyze reactions involving indoles, enabling transformations that are otherwise difficult. researchgate.net Iron, copper, and rhodium have been employed for the C-H functionalization of the indole core. nih.govnih.govmdpi.com
A plausible catalytic cycle for a copper-catalyzed reaction, based on the synthesis of spirotetrahydrocarbazoles from 2-methylindoles, can be proposed:
Catalyst Activation/Coordination: The CuSO₄ catalyst interacts with the reactants, this compound and a second aldehyde, activating them.
Intermediate Formation: The reaction proceeds to form the key indole-based ortho-quinodimethane (o-QDM) intermediate via condensation and dehydration. nih.gov
Cycloaddition: The o-QDM intermediate undergoes a Diels-Alder reaction with a suitable dienophile present in the reaction mixture.
Product Release and Catalyst Regeneration: The final spirocyclic product is released, and the copper catalyst is regenerated to continue the cycle. nih.gov
More direct functionalizations at the C7 position have also been developed. An iron-catalyzed C-7 amination proceeds through a directed homolytic aromatic substitution involving an iron-aminyl radical. nih.gov Similarly, rhodium catalysts can direct the C-7 alkylation of tryptophan residues. mdpi.com These reactions underscore the power of metal catalysts to achieve site-selectivity through directed C-H activation.
Understanding Stereochemical Control Mechanisms in Asymmetric Transformations
Achieving stereochemical control in reactions of this compound is paramount for its application in the synthesis of chiral drugs and natural products. This is typically accomplished by using chiral catalysts that create a defined three-dimensional environment around the reacting species.
A key application of this compound is its use as a reactant in the preparation of chiral catalysts. It serves as a precursor for chiral indole-based chromium(III) complexes. sigmaaldrich.com In this context, the indole derivative is not the substrate in the final catalytic step, but rather a crucial component of the chiral ligand that imparts stereocontrol. The mechanism of control involves:
Formation of a Chiral Ligand: this compound is used to synthesize a larger, sterically defined ligand, often a salen-type ligand.
Creation of a Chiral Catalyst: This chiral ligand coordinates to a metal center (e.g., Cr(III)), forming a stable, chiral catalyst complex.
Enantioselective Catalysis: The chiral complex catalyzes a reaction, for example, the conversion of propylene (B89431) oxide and carbon monoxide to enantioenriched β-butyrolactone. sigmaaldrich.com The fixed, asymmetric environment of the ligand around the metal center forces the substrates to adopt a specific orientation upon coordination and reaction, leading to the preferential formation of one enantiomer of the product over the other.
This strategy, where the indole derivative is incorporated into the source of chirality, is a powerful approach for asymmetric synthesis. General principles from other indole reactions, such as the use of chiral rhodium catalysts for C-H functionalization, also rely on a chiral ligand to control the trajectory of the reacting partners and thus the stereochemical outcome. researchgate.net
| Catalyst Type | Source of Chirality | Mechanism of Control | Example Reaction |
| Chiral Cr(III) Complex | Indole-based Salen Ligand | The ligand creates a fixed chiral pocket around the metal center, dictating substrate approach. | Enantioselective copolymerization of epoxides and CO. sigmaaldrich.com |
| Chiral Rh(II) Carboxylate | Chiral Carboxylate Ligand | The chiral ligands orient the metal-carbene intermediate and control the approach of the indole nucleophile. | Asymmetric C-H functionalization of indoles. researchgate.net |
| Chiral Amine (Organocatalyst) | Proline derivative | The catalyst forms a transient chiral iminium ion, shielding one face from nucleophilic attack. | Asymmetric Michael additions to α,β-unsaturated aldehydes. beilstein-journals.org |
Spectroscopic Characterization and Computational Studies of 2 Methylindole 7 Carboxaldehyde
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR: The proton NMR spectrum of 2-methylindole-7-carboxaldehyde in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to each unique proton in the molecule. A singlet appears for the aldehyde proton (CHO) around 10.2 ppm. The protons on the benzene (B151609) ring typically resonate in the range of 7.1 to 7.8 ppm, showing characteristic splitting patterns based on their coupling with neighboring protons. The proton at the C3 position of the indole (B1671886) ring appears as a singlet around 6.5 ppm. The methyl group (CH₃) at the C2 position gives rise to a singlet at approximately 2.5 ppm. The N-H proton of the indole ring often appears as a broad singlet at a higher chemical shift, typically above 8.0 ppm.
¹³C-NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The aldehydic carbon (C=O) is highly deshielded and appears at a chemical shift of about 192 ppm. The carbon atoms of the indole ring resonate in the aromatic region, typically between 110 and 140 ppm. The methyl carbon (CH₃) is found in the aliphatic region, usually around 14 ppm.
| ¹H-NMR Chemical Shifts (CDCl₃) | ¹³C-NMR Chemical Shifts (CDCl₃) |
| Proton | δ (ppm) |
| NH | ~9.5 (br s) |
| CHO | ~10.2 (s) |
| Ar-H | 7.1 - 7.8 (m) |
| C3-H | ~6.5 (s) |
| CH₃ | ~2.5 (s) |
| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands. A strong band corresponding to the C=O stretching of the aldehyde group is observed around 1670-1690 cm⁻¹. The N-H stretching vibration of the indole ring appears as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group are found in the 2850-3100 cm⁻¹ range. The C-N stretching and C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The aromatic C-C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C=O stretch may also be observed, though often weaker than in the IR spectrum.
| Vibrational Frequencies (cm⁻¹) |
| Assignment |
| N-H stretch |
| C-H stretch (aromatic) |
| C-H stretch (methyl) |
| C=O stretch (aldehyde) |
| C=C stretch (aromatic) |
| C-N stretch |
| Note: "-" indicates that the band is typically weak or not observed in that spectrum. |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, exhibits absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the indole ring system and n → π* transitions associated with the carbonyl group of the aldehyde. The indole chromophore generally shows two main absorption bands, one around 220 nm and another, more structured band, between 260 and 290 nm. The presence of the carboxaldehyde group can cause a red shift (bathochromic shift) of these absorptions.
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
MS and HRMS: In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (159.18 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₀H₉NO). sigmaaldrich.com
GC-MS: Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule may include the loss of the aldehyde group (CHO) or the methyl group (CH₃).
X-ray Crystallography for Precise Structural Elucidation
While specific X-ray crystallography data for this compound is not widely published, the technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a related compound, it was noted that the crystal system was triclinic with a P-1 space group. mdpi.com Such an analysis for this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group and the aldehyde oxygen. This would confirm the planarity of the indole ring and the orientation of the methyl and carboxaldehyde substituents.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the structural and electronic properties of molecules. nih.gov These calculations can predict optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic absorption spectra. dergipark.org.tr
By performing DFT calculations, one can:
Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Predict vibrational spectra: Calculated FT-IR and FT-Raman spectra can aid in the assignment of experimental vibrational bands. dergipark.org.tr
Calculate NMR chemical shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can assist in the interpretation of experimental spectra.
Analyze frontier molecular orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectrum and the molecule's reactivity.
These computational studies provide a powerful tool for validating experimental findings and exploring the properties of this compound at a molecular level. nih.govdergipark.org.tr
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is frequently employed for geometry optimization and the calculation of electronic properties of organic molecules, including indole derivatives. researchgate.net
The optimization process seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, the structure consists of a planar indole ring system. The key structural parameters, including the bond lengths of the fused rings and the substituent groups, are determined. These theoretical calculations are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. researchgate.netmdpi.com
Table 1: Selected Theoretical Bond Lengths and Bond Angles for this compound (Optimized with DFT) Note: These are representative values based on DFT calculations for indole derivatives and may vary with the specific computational method.
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Length | C2-C3 | ~1.38 Å |
| C7-C(Aldehyde) | ~1.48 Å | |
| C(Aldehyde)=O | ~1.22 Å | |
| N1-H1 | ~1.01 Å | |
| C2-C(Methyl) | ~1.51 Å | |
| Bond Angle | C3-C2-C(Methyl) | ~129° |
| C7a-C7-C(Aldehyde) | ~121° | |
| C7-C(Aldehyde)=O | ~123° | |
| Dihedral Angle | C1-N1-C7a-C7 | ~180° (planar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.comutdallas.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates a molecule is more reactive. wuxiapptec.com In donor-acceptor type molecules, intramolecular charge transfer (ICT) from the donor part (the electron-rich 2-methylindole (B41428) moiety) to the acceptor part (the electron-withdrawing carboxaldehyde group) can lead to a smaller energy gap.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be concentrated on the electron-withdrawing carboxaldehyde group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Expected to be high due to the indole nucleus. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Expected to be low due to the aldehyde group. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Determines chemical reactivity and kinetic stability. A moderate gap is expected. nankai.edu.cnresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of most negative electrostatic potential (high electron density, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net
In this compound, the most negative potential (red) is anticipated to be localized around the highly electronegative oxygen atom of the carboxaldehyde group, making it a site for electrophilic interaction. The region around the N-H proton of the indole ring is expected to show a positive potential (blue), indicating its acidic nature. The π-system of the indole ring generally exhibits a less intense negative potential. researchgate.netsigmaaldrich.com This analysis helps in understanding how the molecule will interact with other species, a key aspect in receptor binding and chemical reactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). wisc.eduwisc.edu
Table 3: Principal NBO Interactions Expected in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C2-C3) | High | Lone pair delocalization |
| LP (1) N1 | π* (C7a-C8) | High | Lone pair delocalization |
| π (C2-C3) | π* (C7-C(Aldehyde)) | Moderate | π-conjugation |
| π (C5-C6) | π* (C7a-C8) | Moderate | π-conjugation |
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual understanding of electron pairing and localization in a molecule's 3D space. wuxiapptec.commdpi.com ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs. mdpi.com LOL provides a similar picture, with high values indicating regions where electrons are more localized. nih.gov
For this compound, ELF and LOL analyses would show high localization in the regions of the C-C, C-H, C-N, and C=O bonds, clearly defining the covalent framework of the molecule. High localization would also be expected for the lone pairs on the nitrogen and oxygen atoms. These analyses are particularly useful for visualizing the aromatic character of the indole ring through the patterns of delocalized electrons and for confirming the nature of the bonding throughout the molecule. nih.gov
Applications of 2 Methylindole 7 Carboxaldehyde in Advanced Organic and Materials Chemistry
Role as Precursors in Natural Product Synthesis
The indole (B1671886) scaffold is a cornerstone of numerous natural products, many of which exhibit significant biological activity. rsc.org 2-Methylindole-7-carboxaldehyde serves as a key starting material or intermediate in the synthesis of such complex molecules, particularly certain classes of alkaloids and antibiotics.
Detailed Research Findings: The substituted indole core is a fundamental component of the duocarmycin family of potent antitumor antibiotics. uea.ac.uknih.govuea.ac.uk These natural products function by selectively alkylating DNA, leading to apoptosis in cancer cells. uea.ac.uk The total synthesis of duocarmycin analogues often involves the use of functionalized indole-7-carboxaldehyde (B17374) derivatives. The aldehyde group can be elaborated through multi-step sequences to construct the complex spirocyclic alkylating subunit characteristic of these molecules. For example, synthetic strategies toward duocarmycin SA analogues have utilized precursors where the indole-7-position is functionalized, underscoring the importance of building blocks like this compound in accessing these therapeutically relevant compounds. nih.govuea.ac.uk
Furthermore, this precursor is valuable in the synthesis of complex indole alkaloids. nih.govresearchgate.net While direct synthesis of molecules like Tubingensin A, which contains a carbazole (B46965) core, may start from other fragments, the construction of its densely functionalized carbazole portion relies on methodologies developed for advanced indole synthesis. nih.govnih.gov The principles of indole functionalization, exemplified by the reactivity of this compound, are foundational to creating the highly substituted aromatic systems required for these intricate natural product scaffolds.
Building Blocks for Complex Organic Molecules
Beyond natural products, this compound is a pivotal building block for a diverse array of complex organic molecules. sigmaaldrich.com The presence of multiple reactive sites—the aldehyde, the indole nitrogen (N-H), and the electron-rich C3 position—allows for a variety of chemical transformations, making it a versatile scaffold in synthetic chemistry. nih.govresearchgate.net
Detailed Research Findings: The aldehyde functionality is a gateway for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. It can readily participate in condensations, reductive aminations, and additions of organometallic reagents. The indole N-H bond can be alkylated, arylated, or acylated, while the C3 position is susceptible to electrophilic substitution. This multi-faceted reactivity allows chemists to use this compound as a starting point to build complex heterocyclic systems that are not necessarily derived from natural products but have applications in medicinal chemistry and materials science. mdpi.comnih.gov For instance, palladium-catalyzed cyclization reactions of related N-allylphenyl amides have been used to construct functionalized indoles, including key precursors for pharmaceuticals like Indomethacin. mdpi.com
Table 1: Reactivity of this compound for Molecular Construction
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| 7-Carboxaldehyde | Knoevenagel Condensation | α,β-Unsaturated carbonyls, chromophores |
| Wittig Reaction | Substituted alkenes | |
| Reductive Amination | Secondary and tertiary amines | |
| Grignard/Organolithium Addition | Secondary alcohols | |
| Indole N-H | Alkylation/Arylation | N-Substituted indoles |
| Acylation | N-Acyl indoles | |
| Indole C3-Position | Vilsmeier-Haack Reaction | 3-Formyl derivatives |
Development of Chiral Catalysts and Ligands
The development of catalysts for asymmetric synthesis is a major goal of modern chemistry. This compound has been successfully employed as a precursor for the synthesis of sophisticated chiral ligands, which in turn are used to create enantioselective catalysts.
Detailed Research Findings: A significant application of this compound is as a reactant in the preparation of chiral indole-based chromium(III) complexes. sigmaaldrich.comsigmaaldrich.com In this process, the aldehyde is typically converted into a chiral imine through condensation with a chiral amine. This resulting Schiff base acts as a ligand that coordinates with a metal center, such as chromium. These resulting chiral metal complexes have proven to be highly effective enantioselective catalysts. Specifically, they have been used to catalyze the conversion of propylene (B89431) oxide and carbon monoxide into enantioenriched β-butyrolactone, demonstrating the compound's crucial role in the creation of valuable, stereochemically defined molecules. sigmaaldrich.comsigmaaldrich.com
Applications in Supramolecular Chemistry and Materials Science
The unique electronic and structural features of the indole ring make it an attractive component for advanced materials. This compound serves as a key precursor in this domain, particularly in the design of metal complexes, chromophores, and functional polymers.
The indole moiety can participate in various forms of metal coordination. preprints.org The strategic placement of the aldehyde group on 2-methylindole (B41428) provides a convenient handle to design multidentate ligands for the construction of metal complexes and metal-organic frameworks (MOFs). ossila.comresearchgate.net
Detailed Research Findings: The aldehyde group of this compound can be readily transformed into other coordinating groups. For example, condensation with primary amines (a Schiff base reaction) converts the aldehyde into an imine. The resulting N-substituted-2-methyl-1H-indole-7-carbaldimine can act as a bidentate ligand, using the imine nitrogen and the indole nitrogen to chelate a metal ion. Such ligands are instrumental in forming stable complexes with a variety of transition metals. preprints.org These complexes may possess unique catalytic, magnetic, or photophysical properties. Furthermore, by incorporating additional functional groups, this building block can be elaborated into more complex polytopic ligands suitable for constructing porous MOFs for applications in gas storage or catalysis. epfl.ch
The indole nucleus is an inherently fluorescent and electronically active scaffold, making it a desirable component in chromophores (dyes) and electroactive polymers.
Detailed Research Findings: The aldehyde group of this compound is an ideal functional handle for extending the π-conjugated system of the indole ring. Through Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetic acid, novel chromophores with an A-π-D-π-A (acceptor-pi bridge-donor-pi bridge-acceptor) structure can be synthesized. nih.govresearcher.life In these designs, the electron-rich indole acts as the donor. Such molecules are investigated for applications in nonlinear optics, sensing, and bioimaging. nih.gov
In polymer chemistry, functionalized indoles are used as monomers to create polymers with well-defined structures and properties. rsc.orgresearchgate.net this compound is a suitable candidate for a functional monomer. The aldehyde group can be used for polymerization reactions, or it can be modified post-polymerization to append other functional units. For example, catalyst-free C-N coupling reactions have been used to synthesize high molecular weight poly(N-arylene diindolylmethane)s, which exhibit good thermal stability and strong solid-state fluorescence. rsc.org The incorporation of a monomer derived from this compound could introduce additional functionality and tune the optical and electrochemical properties of the resulting materials. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Duocarmycin SA |
| Tubingensin A |
| Indomethacin |
| Propylene oxide |
| Carbon monoxide |
| β-Butyrolactone |
| Malononitrile |
| Cyanoacetic acid |
Future Research Directions and Outlook for 2 Methylindole 7 Carboxaldehyde Research
Development of More Sustainable and Environmentally Benign Synthetic Routes
The development of "green" synthetic protocols is a paramount goal in modern chemistry. For 2-methylindole-7-carboxaldehyde and its derivatives, future research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. This includes the exploration of metal-free catalytic systems, such as those promoted by ammonium (B1175870) iodide (NH4I), which offer an alternative to traditional metal-catalyzed methods for constructing carbazole (B46965) structures from indole (B1671886) precursors. organic-chemistry.org Research into one-pot, multi-component reactions (MCRs) is also a promising area, as these processes can increase efficiency and reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. researchgate.net The use of greener solvents and catalyst-free conditions, where feasible, will also be a key consideration in developing more sustainable synthetic pathways. rsc.org
Exploration of Novel Catalytic Systems and Reaction Modes
The selective functionalization of the indole core, particularly at the C-7 position, remains a significant challenge due to the inherent reactivity of other positions like C-2 and C-3. rsc.org Future research will undoubtedly focus on discovering and developing novel catalytic systems that can achieve high regioselectivity for the C-7 position. This includes the advancement of transition-metal catalysis, which has already proven effective for C-7 functionalization. rsc.orgthieme-connect.com Rhodium-based catalysts, for instance, have shown promise in directing functionalization to the C-7 position. thieme-connect.comnih.gov
Furthermore, exploring different reaction modes beyond traditional cross-coupling reactions is crucial. This could involve leveraging directing groups that can be easily attached and removed to control the site of reaction. chim.itresearchgate.netnih.govresearchgate.netacs.org The development of catalytic systems that can operate under milder conditions and with broader substrate scopes will be a key area of investigation. Iron-catalyzed C-H functionalization presents a more economical and environmentally friendly alternative to precious metal catalysts and warrants further exploration. nankai.edu.cn
Advancements in Asymmetric Synthesis and Stereocontrol of C-7 Functionalized Indoles
The synthesis of chiral molecules is of utmost importance in drug discovery and development. For C-7 functionalized indoles, achieving high levels of stereocontrol is a critical area for future research. This involves the development of novel chiral catalysts and asymmetric methodologies. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the C-7 functionalization of indoles is a promising avenue. nih.govscilit.com For instance, chiral phosphoric acid derivatives have been successfully used in cascade reactions to produce enantiomerically enriched C-7 functionalized indoles. nih.govscilit.com
Future work will likely focus on designing new chiral ligands for metal-based catalysts and exploring new organocatalytic systems to improve enantioselectivity and diastereoselectivity. nih.govbeilstein-journals.orgmdpi.com The development of methods for the stereoselective synthesis of complex molecules containing the C-7 functionalized indole motif will also be a significant focus. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. nih.govacs.org The integration of these technologies into the synthesis of this compound and its derivatives is a key future direction. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can lead to improved yields and selectivity. mdpi.comnih.gov
Automated platforms can accelerate the optimization of reaction conditions and facilitate high-throughput synthesis of compound libraries for screening purposes. researchgate.netnih.govmit.eduwikipedia.orgyoutube.com The development of robust and versatile flow and automated synthesis protocols for indole functionalization will be crucial for both academic research and industrial applications. nih.govresearchgate.net
Expanded Applications in Complex Molecular Architecture and Functional Materials Development
While this compound is a valuable building block, its full potential in the synthesis of complex molecules and functional materials is yet to be realized. Future research should explore its use in the total synthesis of natural products containing the indole scaffold. rsc.orgresearchgate.netnih.gov The aldehyde functionality at the C-7 position provides a versatile handle for further elaboration into more complex structures.
Furthermore, the unique electronic and photophysical properties of the indole ring make it an attractive component for functional materials. Research into the incorporation of this compound and its derivatives into organic light-emitting diodes (OLEDs), sensors, and other electronic devices is a promising area of investigation. The ability to tune the properties of these materials by modifying the substituents on the indole ring opens up a vast design space for new functional materials. The direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes, for example, provides a pathway to important bioactive and functional materials. rsc.org
Q & A
Basic Research Question
- Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent oxidation of the aldehyde group, as recommended for 5-Methylindole-2-carboxylic acid .
- Use desiccants to avoid hydrolysis, which is critical for moisture-sensitive indole derivatives .
What experimental designs are effective for studying the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Question
- Kinetic studies : Monitor reaction progress via HPLC or in situ IR spectroscopy to track aldehyde conversion .
- Substrate screening : Test diverse nucleophiles (e.g., Grignard reagents, amines) under varying pH conditions. Data from 5-methylsulfanylfuran-2-carbaldehyde (CAS 136778-06-2) suggests that electron-withdrawing groups at C7 may accelerate nucleophilic attack .
How should contradictory toxicity data for indole carboxaldehydes be interpreted in risk assessments?
Advanced Research Question
- Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity, following OECD guidelines.
- Compare with structurally similar compounds: For instance, 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid shows no carcinogenicity per IARC or OSHA classifications, suggesting low risk for analogous aldehydes .
What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?
Basic Research Question
- Flash chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) .
- Preparative HPLC using C18 columns and acetonitrile/water mobile phases, adjusted to pH 3 with formic acid to enhance peak resolution .
How can researchers design a robust protocol for scale-up synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
